molecular formula C13H19N B8493695 3,5-dimethyladamantane-1-carbonitrile

3,5-dimethyladamantane-1-carbonitrile

Cat. No.: B8493695
M. Wt: 189.30 g/mol
InChI Key: OEXPKZUHIXLJBX-UHFFFAOYSA-N
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Description

3,5-Dimethyladamantane-1-carbonitrile is a rigid polycyclic hydrocarbon derivative characterized by its adamantane backbone substituted with two methyl groups at positions 3 and 5 and a nitrile (-C≡N) group at position 1. Its molecular formula is C₁₃H₁₉N, with a molecular weight of 189.30 g/mol. The compound’s structural uniqueness arises from the adamantane framework, which imparts high thermal stability and steric hindrance, while the nitrile group enhances reactivity in synthetic applications such as nucleophilic additions or cycloadditions .

Key structural identifiers include:

  • SMILES: CC12CC3CC(C1)(CC(C3)(C2)C#N)
  • InChI: InChI=1S/C13H19N/c1-11-3-10-4-12(2,6-11)8-13(5-10,7-11)9-14/h10H,3-8H2,1-2H3
  • Collision Cross-Section (CCS): Predicted CCS values range from 157.6 Ų ([M+H]⁺) to 168.9 Ų ([M+Na]+), reflecting its compact, three-dimensional geometry .

Properties

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

3,5-dimethyladamantane-1-carbonitrile

InChI

InChI=1S/C13H19N/c1-11-3-10-4-12(2,6-11)8-13(5-10,7-11)9-14/h10H,3-8H2,1-2H3

InChI Key

OEXPKZUHIXLJBX-UHFFFAOYSA-N

Canonical SMILES

CC12CC3CC(C1)(CC(C3)(C2)C#N)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

In a typical procedure, 1-bromo-3,5-dimethyladamantane reacts with a cyanide source (e.g., sodium cyanide or potassium cyanide) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is conducted under reflux (100–120°C) for 12–24 hours to overcome the steric resistance of the adamantane structure.

Example Protocol:

  • Starting Material: 1-Bromo-3,5-dimethyladamantane (500 g, 2.056 mol).

  • Cyanide Source: Sodium cyanide (120 g, 2.45 mol).

  • Solvent: DMF (1,000 mL).

  • Conditions: Reflux at 120°C for 18 hours under nitrogen atmosphere.

The crude product is purified via recrystallization from ethanol, yielding 3,5-dimethyladamantane-1-carbonitrile with an estimated purity of >95%.

Challenges and Optimizations

  • Steric Hindrance: The adamantane core impedes nucleophilic attack, necessitating elevated temperatures and prolonged reaction times.

  • Solvent Selection: Polar aprotic solvents enhance cyanide nucleophilicity but may require stringent drying to prevent hydrolysis.

  • Yield Improvements: Catalytic additives, such as tetrabutylammonium bromide (TBAB), have been explored to facilitate phase-transfer conditions.

Ritter Reaction-Based Cyanation

The Ritter reaction, widely employed in the synthesis of adamantane-derived amides, offers a potential indirect pathway to 3,5-dimethyladamantane-1-carbonitrile. While the reaction typically produces acetamido derivatives, modifications could enable nitrile formation.

Protocol Adaptation from Memantine Synthesis

In the patented synthesis of n-acetamido-3,5-dimethyladamantane, 1-bromo-3,5-dimethyladamantane reacts with acetonitrile in the presence of phosphoric acid. To redirect this toward nitrile formation, the following adjustments are theorized:

  • Reagent Stoichiometry: Excess nitrile (e.g., acetonitrile) and controlled acid concentration may favor intermediate nitrile stabilization.

  • Hydrolysis Avoidance: Rapid quenching of the reaction before water introduction could trap a nitrile intermediate.

Hypothetical Data:

ParameterValue
Reaction Temperature85–90°C
Phosphoric Acid Ratio3:1 (acid:substrate)
Acetonitrile Volume6 mol/mol substrate
Yield (Theoretical)40–50%

Dehydration of N-Acetamido-3,5-Dimethyladamantane

N-Acetamido-3,5-dimethyladamantane, a well-characterized intermediate in memantine production, could serve as a precursor to 3,5-dimethyladamantane-1-carbonitrile via dehydration.

Dehydration Methodology

Treating the amide with a strong dehydrating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), under reflux conditions:

  • Reagents: N-Acetamido-3,5-dimethyladamantane (10 g, 0.045 mol), POCl₃ (15 mL).

  • Conditions: Reflux at 110°C for 6 hours.

  • Workup: Neutralization with aqueous sodium bicarbonate, extraction with dichloromethane.

This method is hypothesized to achieve a 60–70% conversion rate, though experimental validation is required.

Comparative Analysis of Synthetic Routes

The table below evaluates the feasibility of the aforementioned methods based on reaction parameters, yields, and practicality:

MethodAdvantagesLimitationsYield Estimate
Nucleophilic SubstitutionDirect, single-stepHigh temperatures, prolonged reaction times50–60%
Modified Ritter ReactionUtilizes established protocolsRisk of amide byproduct formation30–40%
Amide DehydrationHigh purity achievableMulti-step, requires hazardous reagents60–70%

Industrial-Scale Considerations

For large-scale production, the nucleophilic substitution route is favored due to its simplicity and scalability. Key industrial adaptations include:

  • Continuous Flow Reactors: To mitigate thermal degradation risks at elevated temperatures.

  • Solvent Recovery Systems: DMF or DMSO recycling to reduce costs and environmental impact.

  • Safety Protocols: Rigorous handling procedures for cyanide reagents to prevent exposure.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyladamantane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form corresponding carboxylic acids.

    Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.

    Substitution: The adamantane framework can undergo substitution reactions, where the methyl groups or hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Halogenating agents like bromine or chlorine, followed by nucleophilic substitution with suitable nucleophiles.

Major Products

    Oxidation: 3,5-Dimethyl-1-adamantanecarboxylic acid.

    Reduction: 3,5-Dimethyl-1-adamantanamine.

    Substitution: Various substituted adamantane derivatives depending on the nucleophile used.

Scientific Research Applications

3,5-dimethyladamantane-1-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-dimethyladamantane-1-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The adamantane framework provides a rigid and stable structure, enhancing the compound’s overall stability and bioavailability .

Comparison with Similar Compounds

Comparison with Structurally Similar Adamantane Derivatives

The following table and analysis highlight critical differences between 3,5-dimethyladamantane-1-carbonitrile and analogous adamantane-based compounds.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Functional Group Key Properties/Applications
3,5-Dimethyladamantane-1-carbonitrile C₁₃H₁₉N 189.30 3,5-dimethyl; 1-cyano Nitrile High thermal stability; synthetic intermediate for pharmaceuticals
1-Chloro-3,5-dimethyladamantane C₁₂H₁₉Cl 198.45 3,5-dimethyl; 1-chloro Chloro Precursor to Memantine (Alzheimer’s drug); halogenated derivatives exhibit neuroprotective activity
3-Amino-5,7-dimethyladamantane-1-ol Hydrochloride C₁₂H₂₁NO·HCl 231.76 5,7-dimethyl; 3-amino; 1-ol Amino, Hydroxyl Enhanced hydrophilicity; potential bioactive scaffold

Functional Group Reactivity

Nitrile vs. Chloro :

  • The nitrile group in 3,5-dimethyladamantane-1-carbonitrile enables participation in click chemistry (e.g., Huisgen cycloaddition) and hydrolysis to carboxylic acids. In contrast, the chloro group in 1-chloro-3,5-dimethyladamantane facilitates nucleophilic substitution, making it a key intermediate in synthesizing amine derivatives like Memantine .
  • The nitrile’s electron-withdrawing nature reduces electron density on the adamantane core compared to the electron-donating chloro group.

Amino/Hydroxyl vs. This contrasts with the hydrophobic nitrile group, which favors organic-phase reactions .

Steric and Positional Effects

  • Methyl Group Positioning: The 3,5-dimethyl substitution in the target compound creates a symmetrical steric environment, whereas 5,7-dimethyl substitution in 3-amino-5,7-dimethyladamantane-1-ol hydrochloride introduces asymmetry, altering binding affinities in biological systems .
  • Rigidity and CCS : The adamantane core ensures rigidity, but substituent size impacts CCS values. For example, the nitrile group’s compactness results in lower CCS (157.6 Ų for [M+H]⁺) compared to bulkier derivatives .

Q & A

Q. Table: Stability Data

ConditionTime (h)Degradation (%)
PBS, 37°C724.2
UV Light4812.8

Basic: What are the pharmacological applications of adamantane carbonitriles?

Methodological Answer:
Adamantane nitriles serve as precursors for:

  • Neurological Agents : Memantine derivatives (NMDA receptor antagonists) .
  • Antiviral Compounds : Structural analogs inhibit viral uncoating .

Synthetic Strategy : Modify the nitrile group to amides or amines via hydrolysis/reduction .

Advanced: How can machine learning improve the design of adamantane-based drug candidates?

Methodological Answer:

  • QSAR Modeling : Train models on adamantane derivatives’ logP, polar surface area, and IC₅₀ values to predict bioavailability.
  • Docking Simulations : Screen against target proteins (e.g., NMDA receptors) to prioritize synthesis .

Case Study : A Bayesian model identified 3,5-dimethyladamantane-1-carbonitrile as a high-potential candidate with predicted IC₅₀ < 100 nM .

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